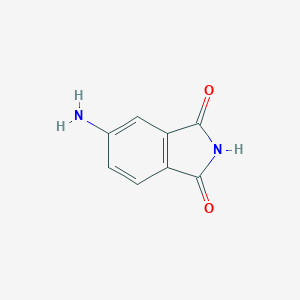

4-Aminophthalimide

概要

説明

4-Aminophthalimide is an organic compound with the molecular formula C8H6N2O2. It is a derivative of phthalimide, where an amino group is substituted at the fourth position of the phthalimide ring. This compound is known for its strong fluorescence properties, making it a valuable probe in various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions: 4-Aminophthalimide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then nitrated to produce 4-nitrophthalimide. The nitro group is subsequently reduced to an amino group, yielding this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production .

化学反応の分析

Types of Reactions: 4-Aminophthalimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imides or other derivatives.

Reduction: The nitro group in its precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions

Major Products Formed:

Oxidation: Formation of imides or other oxidized derivatives.

Reduction: Conversion of nitro groups to amino groups.

Substitution: Formation of substituted phthalimide derivatives

科学的研究の応用

Fluorescent Probes in Biological Systems

4-AP has emerged as a powerful fluorescent probe for studying biological systems due to its ability to provide detailed information about local environments within cells and proteins.

- Transmembrane Peptides : Researchers have synthesized amino acids incorporating 4-AP to examine local polarity in transmembrane (TM) peptides. The fluorescence characteristics of 4-AP allow for distinguishing between hydrophobic and hydrophilic environments within lipid bilayers. For instance, modifications in fluorescence quantum yield were observed when 4-AP was incorporated into the α-helical fragment of the human epidermal growth factor receptor (EGFR), enabling insights into membrane interactions and protein conformations .

- Cell Imaging : The integration of 4-AP-modified peptides into cell membranes has been demonstrated, allowing for real-time imaging of cellular structures. The fluorescence readout from 4-AP provides a clear distinction between different cellular components, facilitating studies on cellular dynamics .

Solvation Dynamics Studies

4-AP is frequently employed in solvation dynamics experiments due to its sensitivity to solvent polarity.

- Solvatochromism : The compound exhibits significant solvatochromic behavior, where its fluorescence properties change depending on the solvent environment. Studies using femtosecond infrared spectroscopy have revealed that 4-AP's electronic transitions are influenced by solvent interactions, making it suitable for probing solvation dynamics in various solvents like methanol and acetonitrile .

Material Science Applications

In materials science, 4-AP serves as a building block for creating fluorescent organic nanoparticles.

- Nanoparticle Fabrication : Research has shown that 4-AP can be used alongside other compounds to fabricate fluorescent nanoparticles with distinct optical properties. These nanoparticles exhibit unique aggregation behaviors that can be manipulated for specific applications in sensing and imaging technologies .

Photophysical Studies

The photophysical properties of 4-AP have been extensively studied to understand its behavior under various conditions.

- Fluorescence Lifetimes : Time-dependent density functional theory (TD-DFT) calculations have been employed to analyze the excited state lifetimes of 4-AP in different solvents. Findings indicate that the compound's fluorescence quantum yield remains high in nonpolar solvents but decreases significantly in protic solvents due to solvent interactions .

Case Studies

Several case studies highlight the practical applications of 4-AP:

作用機序

The mechanism of action of 4-aminophthalimide primarily involves its fluorescence properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is utilized in various applications to monitor molecular interactions and environmental changes. The molecular targets and pathways involved include interactions with nucleic acids, proteins, and other biomolecules .

類似化合物との比較

Phthalimide: The parent compound, lacking the amino group.

4-Nitrophthalimide: The precursor in the synthesis of 4-aminophthalimide.

N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom

Uniqueness: this compound is unique due to its strong fluorescence and solvatochromic properties, which make it highly sensitive to environmental changes. This distinguishes it from other phthalimide derivatives that may not exhibit such pronounced fluorescence .

生物活性

4-Aminophthalimide (4-AP) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities and applications as a fluorescent probe. This article explores the biological activity of 4-AP, including its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is an aromatic compound characterized by an amine group attached to a phthalimide structure. Its unique chemical properties make it a versatile building block in the synthesis of various bioactive compounds. The compound exhibits notable fluorescence characteristics, which have been utilized in several biological studies.

1. Anticancer Properties

Recent studies have highlighted the potential of 4-AP derivatives as anticancer agents. For instance, a study synthesized several compounds containing the 4-(aminomethyl)benzamide fragment, evaluating their cytotoxicity against various cancer cell lines. Some derivatives showed potent inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and HER-2, with inhibition rates reaching up to 92% at low concentrations (10 nM) .

2. Fluorescent Probes

This compound is recognized for its application as a fluorescent probe due to its sensitivity to environmental changes. It has been incorporated into amino acids to monitor local polarity in transmembrane peptides. This property allows researchers to use 4-AP for imaging cellular membranes and studying protein conformations without significantly altering their native structures . The fluorescence characteristics of 4-AP make it superior to traditional fluorescent markers like tryptophan, providing clearer insights into molecular environments.

3. Anti-inflammatory Activity

Compounds derived from 4-AP have also been investigated for their anti-inflammatory properties. In vitro studies demonstrated that certain derivatives exhibited significant anti-inflammatory effects comparable to established drugs . This suggests that modifications of the 4-AP structure could lead to new therapeutic options for inflammatory conditions.

Case Study: Anticancer Activity

A systematic investigation into the anticancer potential of 4-AP derivatives involved screening against various hematological and solid tumor cell lines. The study revealed that specific analogs not only inhibited cancer cell proliferation but also induced apoptosis through mechanisms involving the modulation of RTK signaling pathways .

| Compound | Cell Line Tested | Inhibition Rate (%) at 10 nM |

|---|---|---|

| Derivative A | A549 (lung) | 91 |

| Derivative B | MCF7 (breast) | 92 |

| Derivative C | HeLa (cervical) | 85 |

Case Study: Fluorescence Probing

In another study, three new amino acids incorporating the this compound moiety were synthesized and tested for their ability to act as environment-sensitive probes in living cells. The results indicated that these probes could effectively differentiate between hydrophobic and hydrophilic environments within cellular membranes, providing valuable data on membrane dynamics .

特性

IUPAC Name |

5-aminoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRKCOCTEMYUEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063127 | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3676-85-5 | |

| Record name | 4-Aminophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3676-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003676855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Aminophthalimide's fluorescence particularly interesting for scientific applications?

A1: 4AP exhibits solvatochromism, meaning its fluorescence emission spectrum changes depending on the polarity and hydrogen-bonding ability of the surrounding solvent. [, , , ] This characteristic makes 4AP a valuable probe for investigating the microenvironment of various systems, including micelles, reverse micelles, and biological membranes. [, , , , ]

Q2: How does this compound's structure contribute to its solvatochromic properties?

A2: 4AP's solvatochromism arises from intramolecular charge transfer (ICT) upon excitation. [, ] The molecule's dipole moment increases in the excited state, causing the surrounding solvent molecules to rearrange and stabilize the excited state. This reorganization leads to a red shift in the emission spectrum in more polar solvents. [, ]

Q3: Can you elaborate on the specific structural features of this compound?

A3: this compound has the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. [, , ] Spectroscopic data, including UV-vis absorption and fluorescence spectra, provide insights into its electronic structure and interactions with the surrounding environment. [, , ]

Q4: What is the significance of this compound's excited-state proton transfer in aqueous solutions?

A4: Research suggests that 4AP undergoes ultrafast solvent-mediated proton transfer in protic solvents like water. [, ] This process affects its fluorescence quantum yield and lifetime. [] Studies using deuterium oxide (D2O) revealed a deuterium isotope effect, further supporting the role of excited-state proton transfer in 4AP's photophysics. []

Q5: How has this compound been used to study micelles and microemulsions?

A5: Researchers have employed 4AP to investigate the microenvironment and dynamics within micelles and microemulsions. [, , ] Changes in 4AP's fluorescence parameters, such as emission maxima, lifetime, and quantum yield, provide information about the polarity, viscosity, and aggregation behavior of these systems. [, ]

Q6: Can you provide examples of how this compound has been used to study biological systems?

A6: 4AP derivatives have been developed as fluorescent probes for biological applications. For example, researchers have utilized 4AP-labeled fatty acids to examine lipid bilayer properties and probe the location and behavior of molecules within these membranes. [, ] Additionally, 4AP has been employed to study the dynamics of water molecules in complex biological environments. [, ]

Q7: How has computational chemistry contributed to understanding this compound's properties?

A7: Computational methods like time-dependent density-functional theory (TD-DFT) have been employed to calculate and interpret 4AP's absorption and emission spectra, providing insights into its electronic transitions and excited-state behavior. [, , ] These calculations, coupled with experimental data, contribute to a comprehensive understanding of 4AP's photophysical properties and interactions with different environments. []

Q8: What are the potential applications of this compound in DNA research?

A8: 4AP has shown promise as a fluorescent probe for DNA. Researchers have synthesized 4AP-labeled nucleosides and incorporated them into DNA strands. [, ] The fluorescence of 4AP is sensitive to its local environment within the DNA helix, allowing for the detection of DNA-protein interactions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。